molecular formula C17H27N5O2 B2382821 tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate CAS No. 1353989-91-9

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Katalognummer: B2382821
CAS-Nummer: 1353989-91-9
Molekulargewicht: 333.436
InChI-Schlüssel: LELXUWRMTZGDNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a tert-butyl ester group and a cyclopropylamino group attached to a pyrimidinyl moiety.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with the appropriate pyrimidinyl precursor.

  • One common method involves the reaction of 6-(cyclopropylamino)pyrimidin-4-ol with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods:

  • Industrial-scale synthesis may involve continuous flow chemistry to ensure consistent quality and yield.

  • Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the methyl group on the piperazine ring.

  • Reduction: Reduction reactions may target the pyrimidinyl ring.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrimidines or piperazines.

Chemistry:

  • The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • It may serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology:

  • Potential use as a probe in biological studies to investigate cellular processes.

  • It may be employed in the development of new pharmaceuticals or as a tool in biochemistry research.

Medicine:

  • The compound could be explored for its therapeutic properties, possibly as an inhibitor of specific enzymes or receptors.

  • Research into its pharmacokinetics and pharmacodynamics may reveal its potential as a drug candidate.

Industry:

  • Use in the synthesis of agrochemicals or materials with specific properties.

  • Potential application in the development of new materials with unique chemical or physical characteristics.

Wirkmechanismus

The exact mechanism of action of tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate depends on its specific application. For instance, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions and the downstream effects.

Vergleich Mit ähnlichen Verbindungen

  • N-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine: Similar in structure but with a triazine ring instead of pyrimidine.

  • 2-tert-butyl-4-(6-(cyclopropylamino)pyrimidin-4-yl)-piperazine-1-carboxylate: Similar structure but without the methyl group on the piperazine ring.

Uniqueness:

  • The presence of the tert-butyl ester group and the cyclopropylamino group on the pyrimidinyl ring distinguishes this compound from others, potentially leading to unique chemical and biological properties.

Eigenschaften

IUPAC Name

tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-12-10-21(7-8-22(12)16(23)24-17(2,3)4)15-9-14(18-11-19-15)20-13-5-6-13/h9,11-13H,5-8,10H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELXUWRMTZGDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=NC(=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.